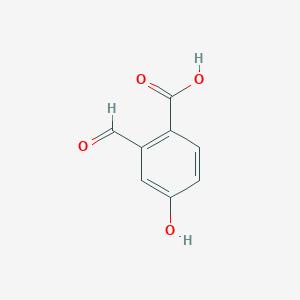

2-Formyl-4-hydroxybenzoic acid

Description

Molecular Architecture and Positional Isomerism within Formyl-Hydroxybenzoic Acids

The molecular structure of 2-Formyl-4-hydroxybenzoic acid consists of a benzene (B151609) ring where the three functional groups are arranged in a specific orientation. The carboxylic acid group defines the principal functional group, assigning its carbon atom as position 1 of the ring. Consequently, the hydroxyl group is located at position 2, and the formyl group is at position 4.

The arrangement of these functional groups gives rise to several positional isomers, each with distinct chemical properties. The positions of the formyl and hydroxyl groups relative to the carboxylic acid can vary, leading to a number of isomeric structures. For instance, 5-formylsalicylic acid has the formyl group at the 5-position instead of the 4-position. nih.gov Other isomers include 3-formyl-4-hydroxybenzoic acid and 2-formyl-3-hydroxybenzoic acid. stenutz.euuni.lu This isomerism is a key factor in the differing chemical reactivity and potential applications of each compound. The study of such isomers, like the hydroxybenzoic acids, provides insight into how the relative positions of functional groups influence molecular properties and interactions. figshare.commac-mod.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| CAS Number | 51572-88-4 |

| Synonyms | 4-Formyl-2-hydroxybenzoic acid, 4-Formylsalicylic acid |

Historical and Current Research Significance in Organic Chemistry

Historically, research on hydroxybenzoic acids and their derivatives has been a cornerstone of organic chemistry. The exploration of compounds like salicylic (B10762653) acid (2-hydroxybenzoic acid) paved the way for the synthesis and investigation of more complex molecules like this compound. youtube.com The introduction of a formyl group to the hydroxybenzoic acid scaffold significantly broadens its synthetic utility.

Current research continues to leverage the unique reactivity of this compound. The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation reactions, while the carboxylic acid and hydroxyl groups can be involved in esterification, etherification, and coordination with metal ions. This has established the compound as a key building block in the synthesis of more complex molecular architectures. For example, it serves as a precursor in the synthesis of various heterocyclic compounds and has been utilized in the development of novel organic materials. One notable application is in the preparation of intermediates for fine chemicals, as demonstrated by its synthesis from renewable resources like cashew nut shell liquid. udsm.ac.tzajol.info

The reactivity of the functional groups allows for a range of chemical transformations:

Oxidation: The formyl group can be oxidized to a second carboxylic acid group.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The aromatic ring can undergo further electrophilic substitution reactions.

Multidisciplinary Research Perspectives and Applications

The multidisciplinary significance of this compound stems from its versatile chemical nature, which allows for its use in a wide array of research fields beyond traditional organic synthesis.

Medicinal Chemistry: The structural motif of this compound is of interest in the design and synthesis of new therapeutic agents. The presence of the aldehyde, phenol (B47542), and carboxylic acid functionalities allows for diverse interactions with biological targets. For instance, the formyl group can form Schiff bases with amino groups in proteins. Research has indicated its potential in antimicrobial applications. biosynth.com

Materials Science: In materials science, this compound and its derivatives are explored for the creation of novel polymers and coordination complexes. The ability of the hydroxyl and carboxyl groups to coordinate with metal ions makes it a candidate for developing metal-organic frameworks (MOFs) and other coordination polymers. These materials can exhibit interesting properties for applications in catalysis, gas storage, and separation.

Coordination Chemistry: The compound serves as a multifunctional ligand in coordination chemistry. The different functional groups can bind to one or more metal centers, leading to the formation of mono- or polynuclear complexes with diverse structural and electronic properties. This has implications for the development of new catalysts and magnetic materials.

Structure

3D Structure

Properties

Molecular Formula |

C8H6O4 |

|---|---|

Molecular Weight |

166.13 g/mol |

IUPAC Name |

2-formyl-4-hydroxybenzoic acid |

InChI |

InChI=1S/C8H6O4/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-4,10H,(H,11,12) |

InChI Key |

KXFHWYLIELQVRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C=O)C(=O)O |

Origin of Product |

United States |

Ii. Synthetic Strategies and Methodological Advancements for 2 Formyl 4 Hydroxybenzoic Acid

De Novo Chemical Synthesis Routes

The direct synthesis of 2-Formyl-4-hydroxybenzoic acid can be achieved through several chemical strategies, primarily involving the formylation of salicylic (B10762653) acid derivatives or through oxidation and functional group interconversions.

Directed Formylation of Salicylic Acid Derivatives

The introduction of a formyl group onto a salicylic acid backbone is a common strategy for synthesizing this compound. Key methods include the Vilsmeier-Haack and Reimer-Tiemann reactions.

The Vilsmeier-Haack reaction offers a pathway for the direct formylation of aromatic compounds. For the synthesis of this compound, this typically involves the protection of the hydroxyl group of a 2-hydroxybenzoic acid derivative, for instance, through acetylation. The protected intermediate is then reacted with a Vilsmeier reagent, commonly a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This directs the formyl group to the para-position relative to the carboxyl group. A subsequent deprotection step under mild basic conditions regenerates the hydroxyl group, yielding the final product.

A representative, optimized protocol for this process is as follows:

Protection: Treatment of 2-hydroxybenzoic acid with acetic anhydride (B1165640) in pyridine.

Formylation: Reaction of the acetylated derivative with POCl₃ and DMF in a solvent like dichloroethane.

Deprotection: Hydrolysis using a base such as sodium hydroxide (B78521) in ethanol.

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgunacademy.comallen.in The reaction proceeds via the in-situ generation of dichlorocarbene (B158193) (:CCl₂), which acts as the electrophile. wikipedia.org While this reaction typically favors ortho-substitution, the formation of para-isomers is also possible, and the ratio of ortho to para products can be influenced by reaction conditions. sciencemadness.org For substrates like 4-hydroxybenzoic acid, the Reimer-Tiemann reaction can introduce a formyl group, though yields and selectivity for the desired this compound can be variable. zenodo.org The reaction is generally conducted in a biphasic system and often requires heating to initiate. wikipedia.org

| Formylation Method | Starting Material | Key Reagents | Typical Position of Formylation | Reference |

| Vilsmeier-Haack | Protected 2-hydroxybenzoic acid | POCl₃, DMF | Para to carboxyl group | |

| Reimer-Tiemann | Phenolic compounds (e.g., 4-hydroxybenzoic acid) | CHCl₃, strong base (e.g., NaOH) | Primarily ortho to hydroxyl group | wikipedia.orgsciencemadness.org |

Oxidation and Functional Group Interconversion Approaches

Alternative synthetic routes to this compound involve the oxidation of suitable precursors or the interconversion of existing functional groups.

One approach involves the selective oxidation of phenolic compounds. For instance, a patented method describes a process for the selective preparation of 2-hydroxybenzoic acids and 4-hydroxybenzaldehydes from a mixture of phenolic compounds bearing formyl or hydroxymethyl groups at the 2- and 4-positions. google.comwipo.int This suggests that a starting material with a hydroxymethyl group at the 4-position and a hydroxyl group at the 2-position on the benzoic acid ring could be oxidized to the corresponding aldehyde.

Another strategy involves the oxidation of a methyl group to a formyl group. For example, the synthesis of 2-formyl-6-hydroxybenzoic acid has been achieved from anacardic acid, a natural product from cashew nut shell liquid. This multi-step synthesis involves ozonolysis as a key step to generate the aldehyde functionality. ajol.info While this example produces a structural isomer, the principle of using oxidation and functional group interconversion from a renewable resource is a significant advancement.

Furthermore, the oxidation of 4-hydroxybenzaldehyde (B117250) derivatives using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium can introduce a carboxylic acid group at the ortho position to the hydroxyl group, yielding a 2-hydroxybenzoic acid derivative. Subsequent controlled oxidation could then potentially generate the formyl group at the 4-position.

Synthesis of Structural Analogues and Derivative Scaffolds

This compound serves as a versatile building block for the synthesis of a wide array of structural analogues and derivative scaffolds, including Schiff bases, hydrazones, and other substituted compounds.

Preparation of Schiff Bases and Related Imines

Schiff bases, or imines, are readily synthesized through the condensation reaction of the formyl group of this compound with primary amines. These reactions are typically carried out in a suitable solvent like ethanol. ajol.inforesearchgate.netuodiyala.edu.iq The resulting Schiff base ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions. ajol.infocdnsciencepub.com For example, Schiff bases derived from 3-formyl-2-hydroxybenzoic acid and various amines have been shown to act as excellent binucleating ligands. ajol.info A similar reactivity is expected for Schiff bases derived from this compound.

| Derivative Type | Starting Materials | Reaction Type | Key Feature of Product | Reference |

| Schiff Base | This compound, Primary Amine | Condensation | Azomethine group (-C=N-) | ajol.inforesearchgate.net |

Synthesis of Hydrazide-Hydrazone Derivatives

Hydrazide-hydrazone derivatives can be prepared by reacting this compound with various hydrazides. This condensation reaction typically occurs between the formyl group of the aldehyde and the amino group of the hydrazide. researchgate.netnih.govnih.govmdpi.com The synthesis is often carried out by heating the reactants in a solvent like methanol, sometimes with a catalytic amount of acetic acid. nih.govnih.gov These derivatives are of interest for their potential biological activities.

A general synthetic scheme involves:

Formation of Hydrazide: Esterification of a carboxylic acid followed by reaction with hydrazine (B178648) hydrate.

Condensation: Reaction of the resulting hydrazide with this compound. nih.govnih.gov

Formation of Other Substituted Formyl-Hydroxybenzoic Acid Compounds

The core structure of this compound can be further modified to create a variety of other substituted compounds. For instance, azo compounds containing a salicylic acid moiety have been synthesized by the diazotization of an amino-salicylic acid derivative followed by a coupling reaction with another aromatic compound. chemrevlett.com This methodology could potentially be adapted to introduce an azo linkage to the this compound scaffold.

Furthermore, the synthesis of various isomers, such as 3-formyl-4-hydroxybenzoic acid and 3-formyl-2-hydroxy-5-methylbenzoic acid , has been reported through different synthetic routes, highlighting the versatility of synthetic methods available for this class of compounds. These methods often involve the formylation of substituted hydroxybenzoic acids.

Sustainable and Eco-Conscious Synthetic Methodologies

The development of sustainable and environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and related compounds, this focus has driven research into alternative energy sources and renewable starting materials, aiming to reduce waste, energy consumption, and reliance on petrochemicals.

Microwave-Assisted Organic Synthesis (MAOS) has become a significant tool in green chemistry, offering an efficient and environmentally friendly alternative to conventional heating methods for chemical reactions. researchgate.net This technique utilizes the direct coupling of microwave energy with polar molecules in a reaction mixture, leading to rapid and uniform heating. mdpi.comscielo.org.mx The primary advantages of MAOS over traditional techniques include dramatic reductions in reaction times (from hours to minutes), increased product yields, enhanced reaction selectivity, and minimized side product formation. researchgate.netscielo.org.mxchemicaljournals.com These benefits align with the principles of green chemistry by conserving energy and reducing chemical waste. chemicaljournals.com

While specific literature detailing the direct synthesis of this compound via MAOS is not prevalent, the application of this technology to structurally similar compounds, such as other hydroxybenzoic acid derivatives and phenolic aldehydes, demonstrates its potential. For instance, the synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been shown to be significantly more efficient using microwave irradiation compared to conventional reflux methods. chemmethod.com Similarly, microwave-assisted protocols have been successfully developed for the synthesis of cinnamic acid derivatives from phenolic aldehydes like vanillin, achieving excellent yields in short reaction times. researchgate.net The use of MAOS often allows for solvent-free conditions, further enhancing its eco-friendly profile. scielo.org.mx

The data below compares conventional heating methods with MAOS for the synthesis of related hydroxybenzoic acid derivatives, highlighting the typical improvements in reaction time and yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Hydroxybenzoic Acid Derivatives

| Product | Synthesis Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxybenzohydrazide | Conventional (Reflux) | 2 hours | 65 | chemmethod.comchemmethod.com |

| 4-Hydroxybenzohydrazide | Microwave-Assisted | 3 minutes | 93 | chemmethod.comchemmethod.com |

| Schiff Bases of 4-Hydroxybenzohydrazide | Conventional (Reflux) | 3-7 hours | 60-75 | chemmethod.com |

| Schiff Bases of 4-Hydroxybenzohydrazide | Microwave-Assisted | 3-8 minutes | 90-97 | chemmethod.com |

This table illustrates the general advantages of MAOS in related syntheses. Data for the direct synthesis of this compound is not available in the cited sources.

The transition from fossil-fuel-based chemical production to sustainable alternatives is critical for a circular economy. acs.org Bio-based feedstocks, particularly lignocellulosic biomass, represent an abundant and renewable source of aromatic platform chemicals. mdpi.combohrium.com Lignin (B12514952), a complex aromatic biopolymer that constitutes 15-30% of lignocellulosic biomass, is a particularly promising raw material for producing valuable phenolic compounds, which are currently derived mainly from petroleum. mdpi.comnih.govresearchgate.net

Valorization of lignin can be achieved through various thermochemical and biological processes, such as pyrolysis, hydrolysis, and catalytic oxidation, to yield a range of phenolic monomers. researchgate.nettsijournals.com These processes can break down the complex lignin structure into simpler aromatic compounds, including phenolic aldehydes like 4-hydroxybenzaldehyde, vanillin, and syringaldehyde. mdpi.commdpi.com These compounds are structurally related to this compound and can serve as potential precursors in its synthesis. For example, methods have been developed to convert lignin-based aldehyde precursors into difunctional molecules suitable for synthesizing various polymers, indicating the potential for tailored chemical production from these bio-based building blocks. researchgate.net

Beyond lignin, other biotechnological routes are being explored. Microbial synthesis, for instance, has been successfully employed to produce p-hydroxybenzoic acid from glucose using engineered strains of Escherichia coli. researchgate.net Such biocatalytic methods offer the advantages of mild reaction conditions and high specificity. mdpi.comresearchgate.net These advancements in utilizing biomass and microbial systems pave the way for the sustainable production of a wide array of aromatic chemicals, including the precursors needed for this compound.

Table 2: Examples of Bio-based Feedstocks and Derived Phenolic Compounds

| Bio-based Feedstock | Derived Phenolic Compound(s) | Conversion/Synthesis Method | Reference(s) |

|---|---|---|---|

| Lignin (general) | Phenolic monomers and oligomers | Thermochemical technologies (pyrolysis, hydrolysis) | researchgate.net |

| Lignin (Poplar) | Syringaldehyde, Vanillin | Alkaline aerobic oxidation | mdpi.com |

| Lignin-derived Anisole | Phenol (B47542), Cresols | Nonthermal plasma (NTP) technology | acs.orgnih.gov |

| Glucose | p-Hydroxybenzoic acid | Microbial fermentation (E. coli) | researchgate.net |

Iii. Advanced Analytical Characterization and Quantification Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structural integrity of 2-Formyl-4-hydroxybenzoic acid by probing its molecular features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The formyl proton (-CHO) typically appears as a singlet in the downfield region, around δ 9.8–10.2 ppm. The hydroxyl proton (-OH) of the phenol (B47542) group gives a broad signal, often observed between δ 5–6 ppm. The aromatic protons on the benzene (B151609) ring exhibit distinct splitting patterns and chemical shifts based on their positions relative to the electron-withdrawing formyl and carboxyl groups and the electron-donating hydroxyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbons of the formyl and carboxylic acid groups are readily identified by their characteristic downfield shifts. For a related compound, methyl 2-formyl-6-methoxybenzoate, the aldehydic carbon appears at δ 190.05 ppm and the ester carbonyl carbon at δ 167.47 ppm. ajol.info The carbons of the benzene ring resonate in the aromatic region (δ 110-160 ppm), with their specific shifts influenced by the attached functional groups.

Table 1: Representative NMR Data for a Structurally Related Benzoic Acid Derivative

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehydic Proton (-CHO) | 9.97 (s) | 190.05 |

| Aromatic Protons | 7.26 (d), 7.47 (d) | 116.67, 122.49, 123.61, 130.84, 134.35, 156.27 |

| Carboxyl Carbon (-COOCH₃) | - | 167.47 |

| Methoxyl Protons (-OCH₃) | 3.89 (s) | 56.28 |

| Data for methyl 2-formyl-6-methoxybenzoate. ajol.info s = singlet, d = doublet. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum provides a unique "fingerprint" of the compound, with specific peaks indicating the presence of various functional groups.

For this compound, the IR spectrum will prominently feature a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The phenolic O-H stretch will also appear in this region, often around 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly diagnostic. The carboxylic acid C=O stretch is expected around 1680–1720 cm⁻¹, while the formyl C=O stretch appears at a slightly higher frequency, approximately 1700–1740 cm⁻¹. The presence of both of these carbonyl bands is a key indicator of the compound's structure. Aromatic C=C stretching vibrations are also observed in the 1450-1600 cm⁻¹ region. For a related compound, a broad peak around 3513.54 cm⁻¹ was attributed to the carboxylic O–H stretch, with C=O and C–O stretches observed at 1736 cm⁻¹ and 1235 cm⁻¹, respectively. ajol.info

Table 2: Key IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Phenol | O-H Stretch | 3200-3600 |

| Carboxylic Acid | C=O Stretch | 1680-1720 |

| Aldehyde | C=O Stretch | 1700-1740 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption maxima (λ_max) in the UV region due to π → π* and n → π* transitions of the benzene ring and its substituents. The exact position and intensity of these absorptions are influenced by the nature and position of the functional groups. For instance, in a study of 2-hydroxybenzoic acid degradation, UV-Vis spectroscopy was used to monitor the elimination of the aromatic compound from an aqueous solution. researchgate.net The UV-Vis spectrum of this compound is expected to show distinct peaks that can be used for qualitative identification and, with proper calibration, for quantitative analysis.

Chromatographic Separation and Detection Platforms

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative determination. In HPLC, the compound is separated from other components in a mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase.

A common approach for analyzing aromatic acids is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (sometimes with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. helixchrom.com The retention time of this compound under specific HPLC conditions is a characteristic identifier. By creating a calibration curve with standards of known concentration, the peak area from the HPLC chromatogram can be used to accurately quantify the amount of the compound in a sample. tcichemicals.com HPLC methods are available for the analysis of related compounds like 4-hydroxybenzoic acid, demonstrating the utility of this technique for separating hydrophilic and hydrophobic organic acids. helixchrom.com

For unequivocal identification, chromatography is often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of this compound, derivatization is typically required before GC-MS analysis. gcms.czsigmaaldrich.com This process involves chemically modifying the polar hydroxyl and carboxyl groups to form more volatile derivatives, such as trimethylsilyl (B98337) (TMS) esters/ethers. sigmaaldrich.comgcms.cz Once derivatized, the compound can be vaporized and separated by the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum showing the molecular ion peak and characteristic fragmentation patterns. nist.gov This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that couples HPLC with mass spectrometry. uib.nonih.gov LC-MS is particularly advantageous as it often does not require derivatization, allowing for the direct analysis of this compound in solution. bldpharm.com The compound is first separated by the HPLC system and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for analyzing polar molecules like this. uib.no The mass spectrometer provides the molecular weight of the compound, and tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns for further structural confirmation. acs.orgresearchgate.net This technique offers high sensitivity and selectivity, making it ideal for the analysis of complex samples.

Specialized Probing Techniques for Molecular Interactions

Understanding how ligands derived from this compound bind to metal centers is crucial for designing new materials, sensors, and catalysts. Fluorescence spectroscopy and micro X-ray fluorescence are powerful tools for elucidating these complex relationships.

Fluorescence spectroscopy is a highly sensitive technique used to study the binding events between a fluorescent ligand and a metal ion. The interaction often leads to a change in the fluorescence properties of the ligand, such as quenching (decrease in intensity) or enhancement, which can be quantitatively analyzed to determine binding affinities and stoichiometry.

Derivatives of formyl-hydroxybenzoic acid, particularly Schiff bases, are frequently designed as fluorescent chemosensors. For instance, a fluorescent Schiff base ligand, H₃L, was synthesized through the condensation of 4-formyl-3-hydroxybenzoic acid with N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide. mdpi.com This ligand exhibits a strong affinity for copper(II) ions (Cu²⁺), both in solution and on the surface of copper(II) oxide (CuO) nanoparticles. mdpi.com The binding of Cu²⁺ to the ligand quenches its natural fluorescence, and the extent of this quenching is directly proportional to the concentration of the metal ion. This allows for the calculation of the binding constant (K₋B), which quantifies the strength of the ligand-metal interaction. mdpi.com

In a similar vein, ligands derived from 3-formyl-4-hydroxybenzoic acid have been used to form hetero-binuclear complexes with transition metals (like Zn²⁺, Ni²⁺) and lanthanide ions (such as Yb³⁺, Er³⁺, Nd³⁺). ejournal.by In these systems, the organic ligand and the transition metal act as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light in the near-infrared (NIR) region. ejournal.by This process, known as sensitization, is studied using luminescence emission spectra and fluorescence lifetime measurements. ejournal.by

Table 1: Fluorescence Spectroscopic Data for Ligand-Metal Interactions

| Ligand Derivative | Metal Ion(s) | Spectroscopic Observation | Key Finding |

| Schiff base (H₃L) from 4-formyl-3-hydroxybenzoic acid mdpi.com | Cu²⁺ (in solution) | Fluorescence quenching | Binding Affinity (K₋B) = 9.01 x 10³ L·mol⁻¹ mdpi.com |

| Schiff base (H₃L) from 4-formyl-3-hydroxybenzoic acid mdpi.com | Cu²⁺ (on CuO Nanoparticle surface) | Fluorescence quenching | Binding Affinity (K₋B) = 9.84 x 10³ L·mol⁻¹ mdpi.com |

| Schiff bases from 3-formyl-4-hydroxybenzoic acid and various polyamines ejournal.by | Yb³⁺, Er³⁺, Nd³⁺ (with Zn²⁺, Fe²⁺, Ni²⁺, Mn²⁺) | Sensitized near-infrared (NIR) luminescence | The ligand-transition metal chromophore effectively transfers energy to sensitize the characteristic f-f emission of the lanthanide ions. ejournal.by |

Micro X-ray Fluorescence (µ-XRF) is a non-destructive analytical technique that provides elemental composition information on a microscopic scale. When a sample is irradiated with a focused X-ray beam, the atoms within the sample emit characteristic secondary X-rays (fluorescence). By detecting and analyzing the energy of these emitted X-rays, the elements present in the sample can be identified and their relative quantities determined.

This technique is particularly valuable for characterizing solid-state metal-ligand complexes. Following the interaction studies using fluorescence spectroscopy, µ-XRF can confirm the presence of the metal in the complex and establish the elemental ratios. In the study of the interaction between the H₃L ligand and copper(II) oxide nanoparticles, µ-XRF was employed to analyze the resulting solid product. mdpi.com The analysis detected the characteristic X-ray fluorescence emissions for both copper (Cu) and sulfur (S), an element unique to the dansyl group of the H₃L ligand. mdpi.com This confirmed the successful binding of the ligand to the nanoparticles.

Crucially, the µ-XRF data allowed for the quantification of the elemental ratio. The analysis of the polycrystalline CuO-H₃L sample revealed a weight ratio of copper to sulfur of 30:1. mdpi.com This weight ratio was then used to calculate the molar ratio of the components, which was determined to be approximately 15:1 (CuO:H₃L), providing critical insight into the stoichiometry of the binding on the nanoparticle surface. mdpi.com

Table 2: µ-XRF Elemental Analysis of a CuO-Ligand Complex

| Complex Analyzed | Elements Detected | Measured Ratio (by weight) | Calculated Molar Ratio (Component:Ligand) |

| CuO-H₃L Nanoparticles mdpi.com | Copper (Cu), Sulfur (S) | 30:1 (Cu:S) mdpi.com | 15:1 (CuO:H₃L) mdpi.com |

Iv. Mechanistic Investigations of Biological Activities Excluding Prohibited Content

Enzyme Interaction and Modulation Studies

The strategic positioning of reactive functional groups allows 2-Formyl-4-hydroxybenzoic acid to engage with various enzymes, influencing their catalytic functions through specific binding interactions.

The formyl (-CHO) and carboxylic acid (-COOH) groups on the this compound scaffold are critical to its enzyme-inhibiting capabilities. The formyl group, with its electrophilic carbon, can engage in nucleophilic addition reactions or form Schiff bases with amine residues, such as lysine, within an enzyme's active site. patsnap.com This covalent or non-covalent interaction can block the active site, preventing the natural substrate from binding. patsnap.com

Research has demonstrated the modulatory effect of this compound and its structural relatives on specific enzymes, including cholinesterases and laccases.

Cholinesterase: While direct studies on this compound are limited, research on the related compound 2-formylbenzoic acid (2-FBA) has shown promising cholinesterase (ChE) reactivating properties. nih.govresearchgate.net In cases of organophosphate inhibition, 2-FBA was found to effectively reactivate inhibited ChE in both in-vitro and in-vivo models, with in-silico results suggesting a potential Wittig reaction mechanism. nih.govresearchgate.net Furthermore, various other benzoic acid derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), a key enzyme in cholinergic transmission. science.govfrontiersin.org These studies highlight that the benzoic acid scaffold is a viable starting point for designing cholinesterase modulators. frontiersin.org

Laccase: this compound has been identified as an inhibitor of laccase from Trametes versicolor. Laccases are copper-containing oxidoreductases that catalyze the oxidation of various phenolic and non-phenolic compounds and are implicated in fungal pathogenesis. nih.gov The inhibition of laccase is a strategy for preventing the activity of plant pathogens. Conversely, related p-hydroxybenzoic acids are also recognized as natural mediators in laccase-catalyzed reactions, which are used to increase the efficiency of these enzymes in biotechnological applications like surface grafting and polymerization. nih.govnih.govrsc.org The interaction is complex; while some derivatives inhibit the enzyme, others can act as substrates or mediators that facilitate the oxidation of other resistant compounds. nih.gov The ability of this compound to interact with laccase underscores its potential role in modulating enzymatic pathways in fungi.

Kinetic studies and binding site analyses provide quantitative and structural insights into how this compound interacts with enzymes. While specific kinetic data for this compound is not widely published, analysis of related structures offers valuable information. For example, studies on various hydrazide-hydrazone derivatives of 4-hydroxybenzoic acid as laccase inhibitors revealed a competitive type of inhibition for several compounds, with inhibition constants (Kᵢ) in the micromolar range. nih.gov Structure-activity relationship (SAR) analysis from this research indicated that a salicylic (B10762653) aldehyde framework was crucial for stabilizing the molecules near the substrate docking site of the laccase enzyme. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibition Type | Inhibition Value (IC₅₀ or Kᵢ) | Source |

|---|---|---|---|---|

| 4-Hydroxybenzhydrazide (B196067) Derivatives | Laccase (Trametes versicolor) | Competitive | Kᵢ = 24–674 µM | nih.gov |

| 2-aminobenzoic acid | Mushroom Tyrosinase (monophenolase) | Non-competitive | Kᵢ = 5.15 µM | science.gov |

| 4-aminobenzoic acid | Mushroom Tyrosinase (monophenolase) | Non-competitive | Kᵢ = 3.8 µM | science.gov |

| Hydroxy Cinnamic Acid Derivative (6a) | Tyrosinase | Mixed-type | IC₅₀ = 16.13 µM; Kᵢ = 13 µM | science.gov |

Binding site characterization often involves computational methods like molecular docking. For laccase inhibitors derived from 4-hydroxybenzoic acid, docking studies showed that bulky substituents on the salicylic aldehyde fragment favored strong interactions within the substrate-binding pocket. nih.gov For other enzymes, such as aldehyde dehydrogenases (ALDHs), inhibitors typically work by interacting with the carbonyl group of the aldehyde substrate, often through covalent bond formation, to block its oxidation to a carboxylic acid. patsnap.comnih.gov The binding of various hydroxybenzoic acids to serum albumin has also been studied, revealing that these compounds can bind to proteins with specific binding constants, a process that is often temperature-dependent. nih.gov

Antimicrobial Efficacy at the Cellular and Molecular Levels

Phenolic compounds, including hydroxybenzoic acid derivatives, are well-documented for their antimicrobial properties. nih.govppor.az The mechanisms underlying this activity are multifaceted, involving disruption of cellular structures and inhibition of critical molecular processes.

This compound has been noted for its efficacy against specific bacterial strains. biosynth.com The antibacterial action of phenolic compounds often involves several mechanisms. The lipophilic nature of the benzene (B151609) ring allows these molecules to partition into the bacterial cell membrane, disrupting its fluidity and integrity. This can lead to increased permeability, leakage of essential intracellular components like ions and ATP, and dissipation of the proton motive force, which is critical for cellular energy production.

While specific antifungal and antiviral data for this compound is limited, extensive research on related phenolic derivatives provides a strong basis for its potential activities.

Antifungal Activity: Phenolic acids and their derivatives are known to possess considerable antifungal properties against a range of pathogens, including various Candida species. frontiersin.org The proposed mechanisms include the inhibition of fungal enzymes, disruption of the cell membrane by interacting with components like ergosterol, and interference with biofilm formation. frontiersin.orgresearchgate.net For example, derivatives of 4-hydroxybenzoic acid have demonstrated high antifungal activity against laccase-producing phytopathogenic fungi like Sclerotinia sclerotiorum. researchgate.netmdpi.com Studies have found that specific hydrazide-hydrazone derivatives of 4-hydroxybenzoic acid can completely inhibit the mycelial growth of certain fungi at low concentrations. mdpi.com

| Compound Class | Target Organism | Observed Effect/Mechanism | Source |

|---|---|---|---|

| Hydrazide-hydrazones of 4-hydroxybenzoic acid | Sclerotinia sclerotiorum | Growth inhibition (IC₅₀ = 0.5–1.8 µg/mL) | mdpi.com |

| Benzoic Acid | Candida albicans | Synergistic effect with amphotericin B | frontiersin.org |

| Thymol, Carvacrol | Wood-decaying fungi | Inhibition of enzymes with -SH groups in the active site | researchgate.net |

| Ellagic acid, Caffeic acid phenethyl ester | Candida auris, C. albicans | Inhibition of adhesion and biofilm formation | mdpi.com |

Antiviral Activity: Various hydroxybenzoic acids and their esters have been reported to possess antiviral properties. globalresearchonline.net For instance, some derivatives have been investigated for activity against Herpes Simplex Virus (HSV) by inhibiting viral DNA polymerase. pensoft.net Studies suggest that the antiviral activity of a hydroxybenzoic acid ester can be higher than that of the corresponding acid. globalresearchonline.net While 4-hydroxybenzoic acid itself has been implicated in antiviral activity, some studies have questioned its role, suggesting that larger, more complex molecules derived from its oxidation may be the true active agents. mdpi.com Nonetheless, the broad spectrum of antiviral research on phenolic compounds indicates that they are a promising source of molecules for targeting viral replication and other processes. pensoft.net

Molecular Mechanisms of Antioxidant Action

The antioxidant action of this compound is primarily attributed to its ability to interact with and neutralize free radicals. This capability stems from its chemical structure, specifically the presence of a phenolic hydroxyl group, which can participate in reactions that quell oxidative processes.

Phenolic compounds can neutralize free radicals through several pathways, most notably Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). mdpi.com In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a radical, effectively neutralizing it and forming a stable antioxidant radical. researchgate.netresearchgate.net The ET mechanism involves the transfer of an electron to the radical species. The prevalence of one pathway over the other is influenced by the antioxidant's structure, the nature of the radical, and the pH of the medium. mdpi.com

Studies on the parent compound, 4-hydroxybenzoic acid, provide insight into the potential reactivity of its derivatives. For instance, its reaction with the ABTS•+ radical (2,2'-azinobis(3-ethylbenzothiazoline-6-sulphonic acid)) has been shown to involve the formation of adducts, indicating a complex interaction beyond simple electron or hydrogen transfer. mdpi.com The most critical function of phenolic antioxidants is often considered their ability to scavenge peroxy radicals (ROO•), which are key players in lipid peroxidation. acs.org

The kinetics of these scavenging reactions are crucial for determining antioxidant efficacy. While specific kinetic data for this compound is not extensively documented, the rates for the parent p-hydroxybenzoic acid have been investigated.

Interactive Table: Kinetic Data for p-Hydroxybenzoic Acid Reaction with Peroxy Radicals The following table displays calculated rate constants for the reaction of p-hydroxybenzoic acid with hydroperoxyl radicals (HOO•), a model for peroxy radicals.

| Reactant Form | Reaction Mechanism | Rate Constant (k) in M⁻¹s⁻¹ |

| Neutral | Formal Hydrogen Transfer (f-HAT) | 4.24 x 10⁻³ |

| Neutral | Radical Adduct Formation (RAF) | 3.37 x 10² |

| Anion | Single Electron Transfer (SET) | 1.53 x 10⁵ |

| Anion | Radical Adduct Formation (RAF) | 1.54 x 10⁵ |

| Data sourced from a 2018 study on phenolic compounds. acs.org |

The introduction of a formyl group (-CHO) onto the benzene ring, as in this compound, is expected to influence these kinetics. The formyl group is weakly electron-withdrawing. google.com This property can affect the hydrogen-donating ability of the phenolic hydroxyl group. For example, studies on syringaldehyde, which also contains a phenolic hydroxyl and an aldehyde group, have shown it to possess poor hydrogen-donating ability and exhibit slow scavenging kinetics. google.com This suggests that the formyl group in this compound may similarly reduce the rate of radical scavenging compared to its parent compound, 4-hydroxybenzoic acid.

The cornerstone of the antioxidant activity of this compound is its phenolic hydroxyl (-OH) group. researchgate.net This functional group is the primary site of interaction with free radicals, acting as a hydrogen atom donor to neutralize them. researchgate.netresearchgate.net This process can be represented as:

Ar–OH + R• → Ar–O• + R–H

In this reaction, Ar–OH represents the phenolic compound, and R• is a free radical. The donation of a hydrogen atom to the radical (R•) quenches its reactivity, while the phenolic compound is converted into a phenoxyl radical (Ar–O•). researchgate.net This resulting phenoxyl radical is significantly more stable than the initial free radical due to the delocalization of the unpaired electron across the aromatic ring. This stability is key, as it prevents the phenoxyl radical from initiating new radical chain reactions, thereby disrupting the cycle of oxidative damage. researchgate.netresearchgate.net

The antioxidant potential of phenolic derivatives is highly dependent on the number and arrangement of hydroxyl groups on the molecule. researchgate.net Furthermore, other substituents on the aromatic ring play a crucial role. In this compound, the presence of the electron-withdrawing formyl group ortho to the phenolic hydroxyl group can diminish the latter's ability to donate a hydrogen atom. google.com This electronic effect reduces the electron density on the oxygen atom of the hydroxyl group, making the O-H bond stronger and the hydrogen atom less available for donation. Consequently, while the phenolic hydroxyl group remains the active site for mitigating oxidative stress, its efficacy may be modulated by the adjacent formyl group.

V. Structure Activity Relationship Sar and Ligand Design Principles

Positional Isomerism and Functional Group Orientations

The arrangement of the functional groups on the benzoic acid core is critical in defining the chemical behavior and biological activity of formyl-hydroxybenzoic acids. The specific positioning of the formyl (-CHO), hydroxyl (-OH), and carboxylic acid (-COOH) groups influences intramolecular interactions, acidity, and coordination properties.

The isomer 4-formyl-2-hydroxybenzoic acid, for example, features a hydroxyl group in the ortho position relative to the carboxylic acid. This arrangement facilitates intramolecular hydrogen bonding, which impacts the molecule's physical properties and chemical reactivity. In contrast, isomers like 3-formyl-4-hydroxybenzoic acid have a different spatial orientation of these groups, leading to distinct coordination behaviors with metal ions. The unique combination of a phenolic hydroxyl group and an aldehyde functionality classifies these compounds as salicylaldehydes, while the carboxylic acid group adds another layer of reactivity.

The significance of functional group placement extends to reactivity and the formation of derivatives. For instance, the electron-donating nature of the hydroxyl group activates the aromatic ring towards electrophilic substitution, a principle that is fundamental in the synthesis of various derivatives.

| Isomer | Key Structural Features | Reported Properties/Applications | Reference |

|---|---|---|---|

| 2-Formyl-4-hydroxybenzoic acid | -OH at C4, -CHO at C2 | Core structure for analysis. | N/A |

| 3-Formyl-4-hydroxybenzoic acid | -OH at C4, -CHO at C3 | Acts as a bidentate ligand, used in the synthesis of fluorescent probes and metal-organic frameworks (MOFs). nih.gov | nih.gov |

| 4-Formyl-2-hydroxybenzoic acid | -OH at C2, -CHO at C4 | Intramolecular H-bonding between ortho -OH and -COOH. Serves as a ligand for metal-organic frameworks and coordination polymers. | |

| 3-Formyl-2-hydroxybenzoic acid | -OH at C2, -CHO at C3 | Used to synthesize metal-complexing salicylaldimine ligands. cdnsciencepub.com | cdnsciencepub.com |

Influence of Substituent Nature and Stereochemistry on Biological Responses

The biological profile of this compound derivatives can be significantly altered by modifying or adding substituents to the core structure. These changes can affect the molecule's polarity, size, and ability to interact with biological targets like enzymes.

A prominent example is the synthesis of hydrazide-hydrazone derivatives. Studies on laccase inhibitors derived from 4-hydroxybenzoic acid hydrazide and various substituted salicylaldehydes have shown a clear structure-activity relationship. nih.gov The nature and position of substituents on the salicylaldehyde (B1680747) ring, such as tert-butyl, bromo, or methoxy (B1213986) groups, directly impact the inhibitory constant (Kᵢ) of the resulting compound. nih.gov For instance, seven derivatives of 4-hydroxybenzhydrazide (B196067) (4-HBAH) demonstrated micromolar activity, with the type of inhibition (e.g., competitive) being influenced by the specific substitution pattern. nih.gov

Similarly, derivatives of N-aminomorpholine condensed with functionally substituted benzaldehydes have yielded compounds with significant biological activity. researchgate.netnih.gov The hydrazone 2-((morpholinoimino)methyl)benzoic acid, derived from an isomer of the title compound, was found to have pronounced viral inhibitory properties against the influenza virus. researchgate.netnih.gov

Stereochemistry, such as the E/Z isomerism in related flavonoid structures, is also known to produce distinct biological activities, underscoring the importance of three-dimensional structure in molecular interactions. researchgate.net

| Derivative Substituent (on aldehyde ring) | Inhibition Constant (Kᵢ) in µM | Type of Inhibition |

|---|---|---|

| 3-phenyl (from 3-phenylsalicylaldehyde) | 24 | Competitive |

| 5-tert-butyl (from 5-tert-butylsalicylaldehyde) | 35 | Competitive |

| 5-bromo (from 5-bromosalicylaldehyde) | 155 | Competitive |

| Vanillin derivative (4-OH, 3-OCH₃) | 422 | Competitive |

| 3-OH (from 2,3-dihydroxybenzaldehyde) | 674 | Competitive |

Rational Design of Derivatives for Targeted Biological Activities

The structural backbone of formyl-hydroxybenzoic acid serves as a versatile scaffold for the rational design of new molecules with specific, targeted functions. By understanding the structure-activity relationships, researchers can strategically synthesize derivatives to enhance potency, selectivity, or to introduce novel functionalities.

One successful strategy involves designing dual-target agents for complex diseases like Alzheimer's. Researchers have developed derivatives of hydroxybenzoic acid that act as both mitochondriotropic antioxidants and cholinesterase (ChE) inhibitors. frontiersin.org This was achieved by covalently binding the hydroxybenzoic acid core to a triphenylphosphonium (TPP+) cation via an aliphatic spacer chain. The TPP+ moiety directs the molecule to the mitochondria, while the substituted benzoic acid portion inhibits cholinesterase enzymes. frontiersin.org The length of the spacer chain was found to be a critical design element, influencing the inhibitory selectivity for different types of cholinesterase. frontiersin.org

Structure-based drug design has also been employed to create benzoic acid derivatives as potent inhibitors of the influenza neuraminidase enzyme. researchgate.net By analyzing the enzyme's active site, researchers can design ligands that fit precisely, maximizing binding affinity and inhibitory effect. researchgate.net The synthesis of various hydrazones to screen for enzyme inhibition or antiviral activity is another rational approach to discover lead compounds with improved therapeutic potential. nih.govresearchgate.net

Coordination Chemistry and Ligand-Metal Complex Formation

The formyl, hydroxyl, and carboxylate groups of this compound and its isomers provide excellent coordination sites for metal ions, making them versatile ligands in coordination chemistry. The deprotonated hydroxyl (phenoxide) and carboxylic acid (carboxylate) groups readily form stable complexes with a wide range of metals.

Research has shown that 3-formyl-4-hydroxybenzoic acid can act as a bidentate ligand, coordinating with copper(II) ions through both its carboxylate and salicylaldehydato (formyl and hydroxyl) moieties. nih.gov This interaction can lead to the formation of complex structures, such as 2D coordination networks with distinct metal coordination environments. nih.gov

Furthermore, ligands derived from 3-formyl-4-hydroxybenzoic acid and various amines (like ethylenediamine) can form hetero-binuclear complexes. ejournal.by These structures incorporate both a transition metal ion (e.g., Zn²⁺, Ni²⁺) and a lanthanide ion (e.g., Yb³⁺, Nd³⁺), leading to materials with interesting luminescent properties. ejournal.by The transition metal component can sensitize the luminescence of the lanthanide ion. ejournal.by Similarly, Schiff's base ligands synthesized from 3-formyl-2-hydroxybenzoic acid and amino sugars have been used to create complexes with Cu(II), Zn(II), and Co(II), including binuclear copper(II) structures. cdnsciencepub.com

| Ligand/Isomer | Metal Ion(s) | Resulting Complex/Structure | Reference |

|---|---|---|---|

| 3-Formyl-4-hydroxybenzoic acid | Cu(II) | 2D coordination network {Cu₂L₂⋅(DMF)₃(H₂O)₃}n with two distinct Cu(II) coordination environments. | nih.gov |

| Ligands from 3-formyl-4-hydroxybenzoic acid + polyamines | Transition metals (Zn, Fe, Ni, Mn) and Lanthanides (Nd, Er, Yb) | Hetero-binuclear complexes exhibiting NIR luminescence. | ejournal.by |

| Schiff's base from 3-formyl-2-hydroxybenzoic acid + amino sugar derivative | Cu(II) | Binuclear copper(II) complex. | cdnsciencepub.com |

| Schiff's base from 3-formyl-2-hydroxybenzoic acid + amino sugar derivative | Cu(II), Zn(II), Co(II) | Metal-chelate complexes. | cdnsciencepub.com |

| Formylsalicylic acids (general) | Lanthanides (Ln) | Dodecanuclear clusters with magnetic and luminescent properties. |

Vi. Computational and Theoretical Chemistry Approaches

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Correlations

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties, including geometries, energies, and spectroscopic parameters.

For 2-Formyl-4-hydroxybenzoic acid, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its electronic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com A smaller gap generally suggests higher reactivity. For analogous compounds like 2-formyl-3-hydroxybenzonitrile, the HOMO-LUMO gap has been calculated to be around 4.2 eV, indicating moderate reactivity.

DFT is also instrumental in correlating theoretical calculations with experimental spectroscopic data. Simulated Infrared (IR) and UV-Vis spectra can be generated and compared with experimental results to confirm structural assignments and understand vibrational modes and electronic transitions. For instance, the characteristic vibrational frequencies for the carbonyl (C=O), hydroxyl (O-H), and formyl (C-H) groups can be calculated and matched with peaks in the experimental IR spectrum. Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra, correlating the observed absorption bands with specific electronic transitions between molecular orbitals.

Table 1: Predicted Electronic and Spectroscopic Data for a Hydroxybenzoic Acid Derivative using DFT

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.3 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.2 eV | Indicator of chemical reactivity and stability. |

| Predicted λmax (UV-Vis) | 310 nm | Wavelength of maximum absorption corresponding to an electronic transition. |

| Predicted ν(C=O) (IR) | 1690 cm⁻¹ | Vibrational frequency of the carboxylic acid carbonyl group. |

| Predicted ν(O-H) (IR) | 3400 cm⁻¹ | Vibrational frequency of the hydroxyl group. |

Note: The data in this table are representative values for a hydroxybenzoic acid derivative and are intended for illustrative purposes.

Conformational Landscape Analysis and Tautomerism

The presence of multiple rotatable bonds and functional groups capable of hydrogen bonding in this compound gives rise to a complex conformational landscape. Computational methods are essential for exploring the potential energy surface to identify stable conformers and the energy barriers between them.

A key structural feature is the potential for intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid group, which significantly influences the molecule's preferred conformation and properties. Studies on related hydroxybenzoic acids show that conformers stabilized by such intramolecular hydrogen bonds are energetically favored. nih.govresearchgate.net For this compound, the most stable conformer is likely one where the planar aromatic ring and the carboxyl group are coplanar, facilitating the formation of a strong intramolecular hydrogen bond. This hydrogen bond can be described as a resonance-assisted hydrogen bond (RAHB), which further enhances its strength and stability.

Tautomerism, the interconversion of structural isomers, is another important aspect that can be investigated computationally. While keto-enol tautomerism is less common for the main aromatic ring, the functional groups themselves can exhibit different tautomeric forms. For instance, the carboxylic acid group can exist in equilibrium with its ester-like tautomer, although the acid form is overwhelmingly favored. Computational studies on related systems, such as hydroxycoumarins, have explored the relative stabilities of different tautomeric forms. diva-portal.org For this compound, DFT calculations can predict the relative energies of potential tautomers, confirming the dominance of the canonical structure under normal conditions.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend the study of single molecules to their behavior in larger, more complex environments, such as in solution or interacting with biological macromolecules.

Protein-Ligand Docking for Predictive Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial in drug discovery and for understanding the biological activity of compounds. For this compound, docking studies can provide hypotheses about its potential molecular targets and the nature of its interactions.

Docking simulations of analogous compounds, such as 3-formyl-4-hydroxybenzoic acid with serum albumins, have been performed to understand their binding characteristics. nih.gov In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand (this compound) is then computationally "docked" into the protein's binding site. A scoring function is used to estimate the binding affinity for different poses, with more negative scores generally indicating a higher affinity. bioflux.com.ro

These simulations can reveal key binding interactions, such as hydrogen bonds between the hydroxyl and carboxyl groups of the ligand and amino acid residues in the protein's active site, as well as hydrophobic interactions involving the aromatic ring. nih.gov

Table 2: Illustrative Results from a Molecular Docking Simulation

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Aldose Reductase | -7.5 | TYR48, HIS110, TRP111 |

| Cyclooxygenase-2 | -8.2 | ARG120, TYR355, SER530 |

| Bacterial DNA Gyrase | -6.9 | ASP73, GLY77, THR165 |

Note: This table presents hypothetical docking results for illustrative purposes to show the type of data generated from such studies.

Molecular Dynamics Simulations for Dynamic Interactions

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent effects, and the stability of ligand-protein complexes.

An MD simulation of this compound in an aqueous solution could reveal its solvation structure and how water molecules interact with its functional groups. researchgate.net When applied to a protein-ligand complex identified through docking, MD simulations can assess the stability of the predicted binding pose. dovepress.com Over the course of the simulation (typically nanoseconds to microseconds), one can monitor the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in the active site. Furthermore, MD can reveal dynamic hydrogen bond networks and how the protein conformation adapts to the presence of the ligand. dovepress.comresearchgate.net

Mechanistic Insights from Computational Spectroscopy

Computational spectroscopy combines quantum chemical calculations with spectroscopic principles to elucidate the mechanisms of photochemical and photophysical processes. A particularly relevant process for molecules like this compound is Excited-State Intramolecular Proton Transfer (ESIPT).

ESIPT is a photochemical reaction where a proton is transferred within a molecule upon electronic excitation. mdpi.com In this compound, the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid provides a pre-existing pathway for this process. Upon absorption of UV light, the molecule is promoted to an excited electronic state. In this state, the acidity and basicity of the functional groups can change dramatically, facilitating the transfer of the phenolic proton to the carbonyl oxygen. This creates a transient keto-tautomer in the excited state, which can then relax to the ground state via fluorescence, often with a large Stokes shift (a significant difference between the absorption and emission wavelengths).

Computational studies on the closely related 3-formyl-4-hydroxybenzoic acid have provided a detailed picture of this ESIPT process. acs.org Calculations of the potential energy surfaces for both the ground state (S₀) and the first excited singlet state (S₁) can map the energy landscape of the proton transfer reaction. These calculations can identify the stable enol form in the ground state, the transition state for proton transfer, and the resulting keto-tautomer in the excited state. The energy barrier for proton transfer in the excited state is typically very low, allowing the process to occur on an ultrafast timescale. TD-DFT calculations are essential in these studies to accurately model the energies and properties of the excited states involved. acs.org

Proton Transfer Dynamics and Excited State Phenomena

One of the most significant excited-state phenomena for this class of compounds is Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen of the formyl group following photoexcitation. aip.orgmdpi.com This transfer results in the formation of a transient tautomer (the keto form) from the initial structure (the enol form), which possesses distinct electronic and geometric properties. aip.orgscispace.com This photoisomerization often leads to dual fluorescence and a large separation between absorption and emission peaks, known as a Stokes shift. scispace.comnih.gov

While detailed studies specifically on this compound are limited, extensive research on its isomer, 4-hydroxy-3-formylbenzoic acid (FHBA or HFBA), provides significant insight into the expected behavior.

Evidence of ESIPT: Studies on FHBA in nonpolar and weakly polar solvents show a large Stokes-shifted emission of approximately 11,449 cm⁻¹, which is considered strong evidence for the occurrence of ESIPT. researchgate.net This emission is believed to originate from the proton-transferred keto tautomer. researchgate.net

Role of Conformation: In its ground state, the molecule exists in an intramolecularly hydrogen-bonded closed conformation. This pre-positioning of the proton donor and acceptor facilitates the rapid proton transfer in the first excited singlet state (S1). researchgate.net

Excited State Dynamics: Time-resolved studies on FHBA indicate that the ESIPT process occurs on a picosecond timescale (τ ≈ 1.2 ps), leading to the formation of a vibrationally hot keto structure. researchgate.net

Phosphorescence: At a low temperature of 77 K, FHBA can exhibit phosphorescence. This emission is proposed to arise from a process involving the rotation of the formyl group following the rupture of the intramolecular hydrogen bond. researchgate.net

| Phenomenon | Observation | Significance | Source |

|---|---|---|---|

| Stokes Shift | ~11,449 cm⁻¹ in nonpolar solvents | Strong evidence of ESIPT | researchgate.net |

| ESIPT Timescale | ~1.2 picoseconds | Indicates an ultrafast proton transfer process | researchgate.net |

| Low-Temperature Emission | Phosphorescence observed at 77 K | Attributed to formyl group rotation after H-bond rupture | researchgate.net |

Reaction Path Optimization and Transition State Analysis

Understanding the ESIPT mechanism in detail requires mapping the entire reaction pathway, a task well-suited for computational chemistry. researchgate.net This involves optimizing the geometries of all species involved—the ground-state enol (E), the excited-state enol (E), the transition state (TS), and the excited-state keto tautomer (K)—and calculating their relative energies. nih.govdiva-portal.org

The process begins with the optimization of the ground-state geometry. Upon photoexcitation, the molecule reaches the excited S1 state. Computational methods are then used to locate the transition state structure on the excited-state potential energy surface that connects the enol and keto forms. scispace.com The correctness of a calculated transition state is confirmed by frequency analysis, which must yield one and only one imaginary frequency corresponding to the proton's motion along the reaction coordinate. mdpi.comscispace.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that this TS correctly connects the reactant (E) and product (K) states. mdpi.comscispace.com

The energy difference between the excited enol (E*) and the transition state (TS) represents the activation energy barrier for the ESIPT reaction. nih.gov A low or non-existent barrier signifies a rapid, often barrierless, proton transfer process. diva-portal.org Analysis of the geometric parameters during the transition provides crucial information. For instance, the calculations reveal a shortening of the intramolecular hydrogen bond in the excited state, which facilitates the proton transfer. aip.orgmdpi.com

| Parameter | Ground State (S₀) | Excited State (S₁) | Transition State (TS) | Significance |

|---|---|---|---|---|

| O-H Bond Length (Å) | ~0.98 | ~1.02 | ~1.25 | Elongation shows weakening of the original covalent bond. |

| C=O···H Distance (Å) | ~1.85 | ~1.65 | ~1.30 | Contraction indicates the formation of the new bond. |

| Energy Barrier (kcal/mol) | High | Low (~1-5) | N/A | A low excited-state barrier confirms the feasibility of ESIPT. mdpi.comnih.gov |

Vii. Biosynthetic and Biodegradation Pathways of Formyl Hydroxybenzoic Acids

Natural Occurrence and Metabolic Origins of Related Compounds

Hydroxybenzoic acids (HBAs) are secondary metabolites found in plants and microorganisms. researchgate.net The metabolic precursor to HBAs in microbes is chorismate, the final product of the shikimate pathway, which is also the branch-point for the synthesis of aromatic amino acids like tyrosine and phenylalanine. sciepublish.commdpi.com The most common isomer, 4-hydroxybenzoic acid (4-HBA), occurs naturally in various plants and food sources, including coconut, vanilla, and açaí oil. wikipedia.orgontosight.ai It is also a key metabolite in humans following the consumption of green tea. wikipedia.org

The biosynthesis of the hydroxybenzoate structure from chorismate is a pivotal step. sciepublish.com While 2-Formyl-4-hydroxybenzoic acid is not commonly cited as a natural product, its formation would necessitate both the synthesis of the 4-hydroxybenzoic acid backbone and a subsequent formylation step, a type of reaction that can be catalyzed by specific enzymes.

Enzymatic Biotransformations in Microorganisms and Plants

The biosynthesis and degradation of hydroxybenzoic acids involve a range of specific enzymes that catalyze hydroxylation, decarboxylation, and ring-cleavage reactions. jmicrobiol.or.kr

Enzymes Involved in Hydroxybenzoate Biosynthesis (e.g., Chorismate Lyase)

The primary enzyme responsible for the synthesis of 4-HBA is Chorismate Lyase. wikipedia.org This enzyme is a key component of the ubiquinone biosynthesis pathway in Escherichia coli and other Gram-negative bacteria. wikipedia.orgexpasy.orggenome.jp It catalyzes the conversion of chorismate into 4-hydroxybenzoate (B8730719) and pyruvate (B1213749) without the need for metal cofactors. wikipedia.orgebi.ac.uk The gene encoding this enzyme is commonly referred to as ubiC. wikipedia.org

Other isomers of hydroxybenzoic acid are synthesized by different enzymes. For instance, 2-hydroxybenzoic acid (salicylic acid) production involves isochorismate synthase and isochorismate pyruvate lyase. sciepublish.com The biosynthesis of a formylated compound like this compound would theoretically require an additional enzymatic step, potentially involving a formyltransferase, to add the aldehyde group to the 4-HBA aromatic ring.

| Enzyme Name | EC Number | Reaction | Gene (Common) | Source Organism Example |

| Chorismate Lyase | 4.1.3.40 | Chorismate → 4-Hydroxybenzoate + Pyruvate | ubiC | Escherichia coli wikipedia.orggenome.jp |

| Isochorismate Synthase | 5.4.4.2 | Chorismate → Isochorismate | entC / pchA | Escherichia coli sciepublish.com |

| Isochorismate Pyruvate Lyase | 4.2.99.21 | Isochorismate → Salicylate + Pyruvate | pchB | Pseudomonas spp. sciepublish.com |

Biodegradation Pathways and Enzyme Specificity

Microorganisms, particularly soil bacteria like Pseudomonas and Corynebacterium, have evolved diverse pathways to break down aromatic compounds. jmicrobiol.or.kr The degradation of monohydroxybenzoic acids typically begins with further hydroxylation of the benzene (B151609) ring, which prepares it for cleavage by dioxygenase enzymes. jmicrobiol.or.kr

The most common route for 4-HBA degradation involves its conversion to protocatechuate (3,4-dihydroxybenzoate). nih.gov This reaction is catalyzed by 4-hydroxybenzoate 3-monooxygenase (PHBH) , a well-studied flavoprotein that uses NADPH and O₂. plos.orgwikipedia.org From protocatechuate, the aromatic ring is cleaved via either ortho- or meta-cleavage pathways, eventually funneling the carbon into the central metabolism (TCA cycle). jmicrobiol.or.krnih.govresearchgate.net Some bacteria can also degrade 4-HBA via gentisate. nih.gov

While the specific enzymes for the degradation of this compound are not characterized, the pathway would likely involve initial modifications of the functional groups. The formyl group could be oxidized to a carboxylic acid, or the entire molecule could be decarboxylated before the core ring is hydroxylated and cleaved, similar to other substituted benzoates.

| Degradation Step | Substrate | Key Enzyme | EC Number | Product |

| Initial Hydroxylation | 4-Hydroxybenzoate | 4-Hydroxybenzoate 3-Monooxygenase | 1.14.13.2 | Protocatechuate wikipedia.org |

| Ring Cleavage (ortho) | Protocatechuate | Protocatechuate 3,4-Dioxygenase | 1.13.11.3 | β-Carboxy-cis,cis-muconate plos.org |

| Ring Cleavage (meta) | Protocatechuate | Protocatechuate 4,5-Dioxygenase | 1.13.11.8 | 4-carboxy-2-hydroxymuconate semialdehyde nih.gov |

Metabolic Engineering and Synthetic Biology for Bioproduction

Significant research has focused on the microbial production of hydroxybenzoic acids using metabolically engineered organisms, which provides a sustainable alternative to chemical synthesis. nih.govasm.org These strategies could be adapted for the production of this compound if the necessary biosynthetic genes were identified.

The core strategies for enhancing HBA production focus on increasing the supply of the precursor chorismate and efficiently converting it to the desired product. nih.gov This often involves a modular approach where different parts of the metabolism are engineered. nih.govacs.org Common host organisms include Escherichia coli and Corynebacterium glutamicum, with the latter being noted for its high tolerance to aromatic compounds like 4-HBA. researchgate.netsciepublish.comnih.gov

Key metabolic engineering strategies include:

Enhancing the Shikimate Pathway: Overexpressing feedback-resistant versions of key enzymes (e.g., AroG) to increase carbon flow towards chorismate. researchgate.net

Overexpressing a Terminal Enzyme: Introducing and optimizing the expression of a suitable chorismate lyase (e.g., UbiC from Providencia rustigianii) to convert chorismate to 4-HBA. nih.govasm.org

Blocking Competing Pathways: Deleting genes that divert chorismate to other products, such as aromatic amino acids (pheA, trpE). asm.org

Eliminating Product Degradation: Knocking out genes responsible for HBA catabolism (e.g., pobA). asm.org

Optimizing Central Metabolism: Modifying glucose transport and glycolysis (e.g., deleting pykF) to increase the availability of precursors like phosphoenolpyruvate (B93156) (PEP). asm.orgnih.gov

Process Optimization: Employing strategies like growth-arrested fermentation to maximize product titers, which has led to 4-HBA concentrations as high as 36.6 g/L in engineered C. glutamicum. nih.govasm.org

| Host Organism | Engineering Strategy | Target Product | Reported Titer | Reference |

| Corynebacterium glutamicum | Overexpression of shikimate pathway; Deletion of pyk and hdpA; Use of P. rustigianii UbiC in growth-arrested process. | 4-HBA | 36.6 g/L | nih.govasm.org |

| Corynebacterium glutamicum | Deletion of degradation gene (cg2966); Promoter optimization for ubiC. | 4-HBA | 8.3 g/L | sciepublish.comkobe-u.ac.jp |

| Corynebacterium glutamicum | Balanced expression of isochorismate synthase (pchB) and lyase (entC). | 2-HBA | 12.9 g/L | sciepublish.comkobe-u.ac.jp |

| Escherichia coli | Overexpression of ubiC, aroFFBR, aroE, aroL; Deletion of ptsH, ptsI, crr, pykF. | 4-HBA (intermediate) | 170 mg/L (of muconic acid) | asm.orgnih.gov |

| Escherichia coli | Overexpression of ubiC and shikimate gene module. | 4-HBA | 723.5 mg/L | nih.govacs.org |

Viii. Research Applications in Materials Science and Chemical Synthesis

Precursors for Complex Organic Molecule Synthesis

The reactivity of its distinct functional groups makes 2-Formyl-4-hydroxybenzoic acid a significant building block in synthetic organic chemistry. The interplay between the electrophilic formyl group and the nucleophilic sites, along with the acidic carboxyl group, enables a wide range of chemical transformations for constructing intricate molecular architectures.

This compound and its isomers serve as important intermediates in the synthesis of pharmaceuticals. The molecule's three functional groups offer multiple reaction pathways for creating more complex, biologically active compounds. The formyl group, for instance, can readily form Schiff bases through reactions with amines, a common linkage in many bioactive molecules. The hydroxyl and carboxylic acid moieties provide sites for esterification, etherification, and amidation, allowing for the assembly of diverse molecular scaffolds. While specific drugs derived directly from this exact isomer are not prominently documented, the general utility of formyl-hydroxybenzoic acids as precursors is well-established. For example, the related isomer, 3-Formyl-4-hydroxybenzoic acid, is recognized as a key intermediate in the synthesis of various pharmaceutical compounds. The structural motif is also investigated for its potential in creating compounds with anti-inflammatory and antimicrobial properties.

Detailed Research Findings: The functional groups of this compound provide distinct reaction capabilities crucial for pharmaceutical synthesis.

| Functional Group | Role in Synthesis | Potential Reactions |

|---|---|---|

| Formyl (-CHO) | Electrophilic site | Schiff base formation, oxidation to carboxylic acid, reduction to hydroxymethyl group. |

| Hydroxyl (-OH) | Nucleophilic site, H-bonding | Esterification, etherification, influences aromatic substitution reactions. |

| Carboxylic Acid (-COOH) | Acidic site, H-bonding | Esterification, amide bond formation, salt formation, metal coordination. |

The applications of this compound extend to the field of agrochemicals. Its structure is a valuable scaffold for designing new herbicides, pesticides, and plant growth regulators. The functional groups can be modified to tune the molecule's biological activity and environmental persistence. Research into related compounds has shown that derivatives can exhibit enzyme inhibition, which is a key mechanism for preventing the activity of plant pathogens. For instance, studies on isomers have demonstrated their ability to interact with enzymes like laccase from Trametes versicolor. The versatility of this chemical class makes it a target for developing new agrochemical products.

Monomers and Components in Polymer Science

In the realm of polymer science, this compound's rigid aromatic core and multiple functional groups make it a candidate for creating high-performance polymers with tailored properties.

This compound can be used as a monomer in polycondensation reactions. The presence of both a hydroxyl and a carboxylic acid group allows it to participate in the formation of polyesters. The rigid benzene (B151609) ring, when incorporated into a polymer backbone, can enhance thermal stability and mechanical strength. Furthermore, the pendant formyl group offers a site for post-polymerization modification, enabling the creation of functional polymers with specific properties for advanced applications. Research on related biphenyl (B1667301) and hydroxybenzoic acid derivatives shows their significant potential in synthesizing polymers with unique thermal properties and complex molecular architectures.

The development of liquid crystals often relies on molecules with a rigid, elongated shape (mesogens). The structure of this compound, with its para-substituted functional groups, is conducive to creating such rod-like molecular structures. The aromatic ring provides the necessary rigidity, while the functional groups can be used to attach flexible alkyl chains, a common feature of liquid crystalline molecules. Studies on analogous compounds, such as 2-fluoro-4-hydroxybenzoic acid, have shown that the para-positioning of the carboxylic acid and hydroxyl groups is preferred for synthesizing mesogens used in liquid crystal displays. The introduction of a formyl group could further influence the intermolecular interactions and the resulting liquid crystalline phases.

Ligands for Coordination Complexes and Metal-Organic Frameworks (MOFs)

The ability of this compound to bind with metal ions makes it a highly effective ligand in coordination chemistry. The carboxylate and phenoxide groups can chelate or bridge metal centers, facilitating the self-assembly of complex supramolecular structures.

This characteristic is particularly valuable in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline materials composed of metal ions or clusters linked by organic ligands. The defined geometry and functional groups of this compound allow it to act as a linker, creating porous frameworks with potential applications in gas storage, separation, and catalysis. Research on its isomers has demonstrated the formation of dodecanuclear clusters with lanthanide metals, yielding materials with interesting magnetic and luminescent properties. Similarly, Schiff base ligands derived from the condensation of related formyl-hydroxybenzoic acids have been used to create novel mono- and binuclear metal complexes.

Research Highlights in Coordination Chemistry: